BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide to the Structure and
Chemical Properties of Supinine

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Supinine

Cat. No.: B1681194

For Researchers, Scientists, and Drug Development Professionals

Introduction

Supinine is a naturally occurring pyrrolizidine alkaloid found in various plant species, most
notably within the Boraginaceae family, including plants of the Heliotropium genus such as
Heliotropium indicum and Heliotropium europaeum.[1] As with many pyrrolizidine alkaloids,
supinine is recognized for its potential biological activities, including significant hepatotoxicity,
which is a key consideration in the fields of toxicology and drug development.[2] This technical
guide provides a comprehensive overview of the chemical structure, physicochemical
properties, and known biological effects of supinine, with a focus on presenting quantitative
data, experimental methodologies, and relevant biological pathways.

Chemical Structure and Identification

Supinine possesses a characteristic pyrrolizidine core structure esterified with a necic acid. Its
formal chemical name is [(8S)-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yljmethyl (2S)-2-hydroxy-2-
[(1R)-1-hydroxyethyl]-3-methylbutanoate.[1]

Table 1: Chemical Identifiers for Supinine
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Identifier Value
[(8S)-5,6,7,8-tetrahydro-3H-pyrrolizin-1-

IUPAC Name ylmethyl (2S)-2-hydroxy-2-[(1R)-1-
hydroxyethyl]-3-methylbutanoate[1]

CAS Number 551-58-6[1]

Molecular Formula C15H25NO4[1]

Molecular Weight

283.37 g/mol [1]

Canonical SMILES

CC(C)--INVALID-LINK--
(C(=0)0CC1=CCN2CCC[C@@H]12)--
INVALID-LINK--O[1]

INChl=1S/C15H25N04/c1-
10(2)15(19,11(3)17)14(18)20-9-12-6-8-16-7-4-

InChl
5-13(12)16/h6,10-11,13,17,19H,4-5,7-9H2, 1-
3H3/t11-,13+,15+/m1/s1[1]

InChiKey DRVWTOSBCBKXOR-ZLDLUXBVSA-N[1]

Physicochemical Properties

Supinine is typically isolated as a powder.[1] A summary of its key physicochemical properties

is provided in the table below.

Table 2: Physicochemical Properties of Supinine
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Property Value Source

Physical Description Powder [1]

Soluble in Chloroform,
Solubility Dichloromethane, Ethyl ChemFaces
Acetate, DMSO, Acetone.[1]

Powder: -20°C for 3 years, 4°C
N for 2 years. In solvent: -80°C ]
Storage Conditions ScreenLib
for 6 months, -20°C for 1

month.[2]

Spectroscopic Data

The structural elucidation of supinine is confirmed through various spectroscopic techniques,
including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH-NMR and 8C-NMR are fundamental for determining the carbon-hydrogen framework of
supinine. While specific assignments require detailed 2D NMR analysis, general
interpretations can be made from 1D spectra. The *H-NMR spectrum would exhibit signals in
the aliphatic region corresponding to the pyrrolizidine ring protons and the protons of the necic
acid side chain. The 13C-NMR spectrum would show characteristic peaks for the carbonyl
carbon of the ester, carbons bearing hydroxyl groups, and the carbons of the pyrrolizidine
nucleus.

A detailed analysis of publicly available NMR data is recommended for specific research
applications.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of
supinine, which aids in its identification. Under electron ionization (EI), the molecular ion peak
(M+) would be observed, followed by fragmentation peaks corresponding to the loss of
functional groups from the parent molecule. The fragmentation pattern is crucial for confirming
the structure of the necic acid and the pyrrolizidine core.
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For detailed fragmentation analysis, high-resolution mass spectrometry (HRMS) is
recommended.

Biological Activity and Toxicology

The primary biological activity of concern for supinine is its hepatotoxicity, a characteristic
shared by many pyrrolizidine alkaloids.

Mechanism of Hepatotoxicity

The hepatotoxicity of pyrrolizidine alkaloids like supinine is generally attributed to their
metabolic activation in the liver by cytochrome P450 enzymes. This metabolic process
generates highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids) that can act as
alkylating agents, forming adducts with cellular macromolecules such as DNA, proteins, and
amino acids. This alkylation can lead to cellular damage, induction of oxidative stress, and
ultimately, apoptosis and necrosis of hepatocytes.

Proposed Signaling Pathway for Supinine-Induced
Hepatotoxicity

Based on the known mechanisms of pyrrolizidine alkaloid toxicity, a plausible signaling pathway
for supinine-induced hepatotoxicity involves the induction of oxidative stress and the
subsequent activation of apoptotic pathways.

Increased ROS
(Oxidative Stress)

Dehydropyrrolizidine Cellular Macromolecules )
(Reactive Metabolite) (DNA, Proteins) Adduct Formation

MAPK Pathway
Activation

Click to download full resolution via product page

Caption: Proposed signaling pathway for supinine-induced hepatotoxicity.

Quantitative Biological Data

While specific ICso (half-maximal inhibitory concentration) and CCso (half-maximal cytotoxic
concentration) values for supinine are not readily available in the reviewed literature, data for
structurally related pyrrolizidine alkaloids can provide an indication of its potential cytotoxic
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potency. For instance, the pyrrolizidine alkaloid intermedine has reported ICso values against

various cell lines.

Table 3: Cytotoxicity Data for the Related Pyrrolizidine Alkaloid Intermedine

Cell Line ICs0 (M)
Primary Mouse Hepatocytes 165.13
HepD 239.39
H22 161.82
HepG2 189.11

Source: MDPI - Hepatotoxicity of Pyrrolizidine
Alkaloid Compound Intermedine.[3] It is crucial
to note that these values are for intermedine
and not supinine, and should be used for

reference purposes only.

Experimental Protocols
General Protocol for the Isolation of Supinine from
Heliotropium indicum

The following is a generalized protocol for the extraction and isolation of pyrrolizidine alkaloids
from plant material, which can be adapted for the specific isolation of supinine.
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Caption: Generalized workflow for the isolation of supinine.
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Methodology:

e Plant Material Preparation: Air-dry fresh leaves of Heliotropium indicum and grind them into a
coarse powder.

o Extraction: Macerate the powdered plant material in methanol at room temperature for an
extended period (e.g., 48-72 hours), followed by filtration. The process can be repeated to
ensure complete extraction.

o Concentration: Concentrate the methanolic extract under reduced pressure to obtain a crude
extract.

¢ Acid-Base Extraction:

o Acidify the crude extract with a dilute acid (e.g., 2% formic acid or dilute HCI) to protonate
the alkaloids, rendering them water-soluble.

o Wash the acidic solution with an organic solvent (e.g., diethyl ether or hexane) to remove
non-alkaloidal compounds.

o Make the aqueous layer basic with a base (e.g., ammonium hydroxide) to deprotonate the
alkaloids.

o Extract the free alkaloids into an organic solvent like chloroform or dichloromethane.
 Purification:
o Concentrate the organic extract to obtain a crude alkaloid mixture.

o Subject the crude mixture to column chromatography (e.g., silica gel or Sephadex LH-20)
using a suitable solvent system for elution.

o Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify those
containing supinine.

o Combine and concentrate the pure fractions to yield isolated supinine.

Note: This is a generalized protocol and may require optimization for yield and purity.
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General Protocol for In Vitro Cytotoxicity Assessment
using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric
assay for assessing cell metabolic activity and can be used to determine the cytotoxicity of
supinine.

Methodology:

o Cell Culture: Plate a suitable cell line (e.g., HepG2 human hepatoma cells) in a 96-well plate
at a predetermined optimal density and incubate overnight to allow for cell attachment.

o Compound Treatment: Prepare a series of dilutions of supinine in the appropriate cell
culture medium. Replace the medium in the wells with the medium containing different
concentrations of supinine. Include vehicle controls (medium with the solvent used to
dissolve supinine) and untreated controls.

 Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a
humidified COz incubator.

o MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours. During this
time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan
product.[4][5]

o Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to
dissolve the formazan crystals.

o Absorbance Measurement: Measure the absorbance of the wells at a wavelength of
approximately 570 nm using a microplate reader.

o Data Analysis: Calculate the percentage of cell viability for each concentration of supinine
relative to the untreated control. Plot the cell viability against the log of the supinine
concentration to determine the CCso value.
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Caption: Workflow for a typical MTT cytotoxicity assay.
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Conclusion

Supinine is a pyrrolizidine alkaloid of significant interest due to its presence in various
medicinal and environmental plants and its inherent hepatotoxicity. A thorough understanding of
its chemical structure, properties, and biological activities is essential for researchers in natural
product chemistry, toxicology, and drug development. This guide has provided a consolidated
overview of the current knowledge on supinine, highlighting its chemical identifiers,
physicochemical properties, and the likely mechanisms of its biological action. The provided
experimental protocols offer a starting point for the isolation and cytotoxic evaluation of this
compound. Further research is warranted to determine specific quantitative toxicological data
for supinine and to fully elucidate its interactions with cellular signaling pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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